molecular formula C10H13NO2S B13579335 Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate

Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate

Cat. No.: B13579335
M. Wt: 211.28 g/mol
InChI Key: YSJJKWFLCQSQTE-UHFFFAOYSA-N
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Description

Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate is an organic compound with the molecular formula C10H13NO2S. This compound is characterized by the presence of an amino group, a methylsulfanyl group, and a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the amino group, yielding a simpler structure.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Methyl2-amino-2-[2-(methylsulfinyl)phenyl]acetate, Methyl2-amino-2-[2-(methylsulfonyl)phenyl]acetate.

    Reduction: Methyl2-amino-2-phenylacetate.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate can be compared with other similar compounds, such as:

    Methyl2-amino-2-phenylacetate: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.

    Methyl2-amino-2-[2-(methylsulfinyl)phenyl]acetate: Contains a sulfinyl group instead of a sulfanyl group, leading to different reactivity and stability.

    Methyl2-amino-2-[2-(methylsulfonyl)phenyl]acetate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 2-amino-2-(2-methylsulfanylphenyl)acetate

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)9(11)7-5-3-4-6-8(7)14-2/h3-6,9H,11H2,1-2H3

InChI Key

YSJJKWFLCQSQTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1SC)N

Origin of Product

United States

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